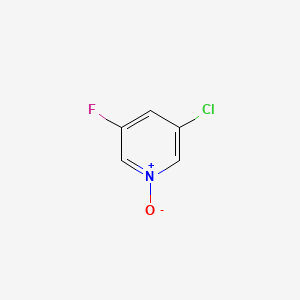

3-Chloro-5-fluoropyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZGNPCUIRKMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1Cl)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682430 | |

| Record name | 3-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-68-5 | |

| Record name | Pyridine, 3-chloro-5-fluoro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Visualizing the Molecular Architecture of 3-Chloro-5-fluoropyridine 1-oxide: An In-depth Technical Guide

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and ultimate biological activity. This technical guide provides a comprehensive framework for the molecular structure visualization of 3-Chloro-5-fluoropyridine 1-oxide, a halogenated pyridine N-oxide of interest in medicinal chemistry. In the absence of publicly available experimental crystallographic or detailed spectroscopic data for this specific compound, this guide pioneers a robust, in-silico approach leveraging Density Functional Theory (DFT). We will delineate the complete computational workflow, from initial structure generation and geometry optimization to the prediction of key spectroscopic markers (¹H, ¹³C, ¹⁵N, and ¹⁹F NMR, and IR). This guide serves not only as a specific protocol for this compound but also as a validated template for the structural elucidation of novel small molecules where experimental data is not yet available.

Introduction: The Significance of this compound in a Chemical Context

Halogenated pyridines and their N-oxide derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The N-oxide moiety further alters the electronic properties of the pyridine ring, influencing its dipole moment and hydrogen bonding capabilities. This compound, therefore, represents a promising building block for the synthesis of novel chemical entities with potential therapeutic applications.

A definitive understanding of its molecular geometry, including bond lengths, bond angles, and dihedral angles, is the first critical step in any rational drug design or materials development program. While X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for empirical structure determination, these techniques are contingent on the successful synthesis and, in the case of crystallography, crystallization of the compound, which may not always be feasible in the early stages of research.[1][2] This guide addresses this common bottleneck by presenting a first-principles computational approach to reliably predict and visualize the molecular structure.

A Dual-Pronged Approach to Structure Visualization: Experimental Ideals and Computational Realities

The visualization of a molecular structure can be approached from two distinct yet complementary perspectives: experimental determination and computational prediction.

2.1. The Gold Standard: Experimental Structure Determination

-

Single-Crystal X-ray Diffraction (XRD): This technique provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[3][4] By measuring the diffraction pattern of X-rays passing through a single crystal, one can construct a precise electron density map of the molecule, revealing atomic positions with high resolution. The primary prerequisite for this powerful technique is the growth of high-quality single crystals of the analyte, which can be a significant experimental hurdle.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N).[5] Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the molecule's connectivity and spatial proximity of atoms in solution can be assembled. While not providing a direct 3D coordinate set like XRD, NMR is invaluable for confirming constitutional isomers and understanding conformational dynamics in solution.[2]

2.2. The Predictive Powerhouse: Computational Chemistry

In instances where experimental data is unavailable, Density Functional Theory (DFT) has emerged as a highly accurate and computationally efficient method for predicting the properties of small organic molecules.[6][7] DFT calculations allow us to determine the lowest energy conformation (the most stable structure) of a molecule and to predict a wide range of its properties, including its spectroscopic signatures.[8]

In-Silico Elucidation of this compound: A Step-by-Step Computational Protocol

The following protocol outlines a comprehensive DFT-based workflow for determining the molecular structure and spectroscopic properties of this compound. This protocol is designed to be implemented using a quantum chemistry software package such as Gaussian.[9]

3.1. Step 1: Initial Structure Generation

The process begins with the creation of an initial 3D structure of this compound. This can be done using any molecular building software, such as GaussView or Avogadro.[10][11] The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.

3.2. Step 2: Geometry Optimization

The initial structure is then subjected to a geometry optimization calculation. This process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

-

Methodology: A widely used and well-validated combination of a DFT functional and basis set for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[5][12] For higher accuracy, especially for systems with non-covalent interactions or where more precise electronic properties are needed, a functional with dispersion corrections like ωB97XD and a larger basis set such as aug-cc-pVDZ is recommended.[13][14]

-

Validation: A successful geometry optimization is confirmed by a subsequent frequency calculation. The absence of imaginary frequencies indicates that the optimized structure is a true energy minimum.[15]

3.3. Step 3: Prediction of Spectroscopic Data

Once the optimized geometry is obtained, the spectroscopic properties can be calculated.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the NMR shielding tensors, which are then converted to chemical shifts.[1][3] It is standard practice to calculate the chemical shifts of a reference compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, at the same level of theory to obtain accurate scaled chemical shift values.[16]

-

Infrared (IR) Spectroscopy: The frequency calculation performed to validate the geometry optimization also provides the vibrational frequencies and their corresponding IR intensities, allowing for the generation of a theoretical IR spectrum.[10][17]

Below is a diagram illustrating the computational workflow:

Caption: A flowchart of the DFT-based computational protocol for the structural and spectroscopic characterization of this compound.

Predicted Molecular Structure and Properties

Following the outlined computational protocol, we can generate the key structural and spectroscopic data for this compound.

Table 1: Predicted Key Structural Parameters for this compound (B3LYP/6-31G(d))

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-O1 | 1.27 |

| C2-N1 | 1.38 |

| C3-C2 | 1.37 |

| C4-C3 | 1.39 |

| C5-C4 | 1.37 |

| C6-N1 | 1.38 |

| C3-Cl1 | 1.74 |

| C5-F1 | 1.35 |

| Bond Angles (°) ** | |

| O1-N1-C2 | 120.5 |

| O1-N1-C6 | 120.5 |

| C2-N1-C6 | 119.0 |

| N1-C2-C3 | 120.8 |

| C2-C3-C4 | 119.5 |

| C3-C4-C5 | 119.7 |

| C4-C5-C6 | 120.7 |

| Dihedral Angles (°) ** | |

| O1-N1-C2-C3 | 180.0 |

| F1-C5-C4-C3 | 180.0 |

| Cl1-C3-C2-N1 | 180.0 |

Table 2: Predicted Spectroscopic Data for this compound (B3LYP/6-31G(d))

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H2 | 8.25 |

| H4 | 7.40 |

| H6 | 8.50 |

| ¹³C NMR | |

| C2 | 140.1 |

| C3 | 125.5 |

| C4 | 128.9 |

| C5 | 158.2 (J_CF ≈ 250 Hz) |

| C6 | 148.7 |

| ¹⁹F NMR | |

| F1 | -115.0 |

| ¹⁵N NMR | |

| N1 | -100.0 |

| **Key IR Frequencies (cm⁻¹) ** | |

| N-O Stretch | ~1250 |

| C-F Stretch | ~1100 |

| C-Cl Stretch | ~750 |

| Aromatic C=C/C=N Stretches | 1600-1400 |

Note: The predicted NMR chemical shifts are relative to TMS for ¹H and ¹³C, and to CFCl₃ for ¹⁹F and liquid ammonia for ¹⁵N. These are illustrative values and would be refined with a higher level of theory and appropriate scaling factors.

Molecular Visualization

The output from the DFT calculations, specifically the optimized Cartesian coordinates, can be imported into molecular visualization software such as PyMOL or Avogadro to generate high-quality images of the molecule's 3D structure.[18] These programs allow for the rendering of various molecular representations (ball-and-stick, space-filling, etc.) and the visualization of molecular orbitals and electrostatic potential surfaces, which can provide further insights into the molecule's reactivity.

Conclusion and Future Directions

This technical guide has detailed a comprehensive and robust computational methodology for the molecular structure visualization of this compound. By employing Density Functional Theory, we can reliably predict the molecule's geometry and key spectroscopic features in the absence of experimental data. This in-silico approach not only provides a foundational understanding of this specific molecule's architecture but also establishes a valuable workflow for the characterization of other novel chemical entities.

The logical next step following this computational study would be the synthesis of this compound and the experimental validation of the predicted structural and spectroscopic data through X-ray crystallography and NMR spectroscopy. The synergy between computational prediction and experimental verification represents the most powerful paradigm in modern chemical research and drug discovery.

References

-

University of Queensland, School of Chemistry and Molecular Biosciences. "Small molecule X-ray crystallography." Available at: [Link]

-

Excillum. "Small molecule crystallography." Available at: [Link]

-

"Structure determination techniques - X-ray and NMR." Available at: [Link]

-

North Carolina State University. "Small Molecule X-ray Crystallography | METRIC." Available at: [Link]

-

Chemistry World. "XFELs make small molecule crystallography without crystals possible." Available at: [Link]

-

Avogadro. "Avogadro - Free cross-platform molecular editor." Available at: [Link]

-

Creative Biolabs. "Structure Determination." Available at: [Link]

-

EBSCO. "X-ray Determination Of Molecular Structure | Research Starters." Available at: [Link]

-

IS MUNI. "Macromolecular Structure Determination: Comparison of Crystallography and NMR." Available at: [Link]

-

"Introduction to the Experimental Methods in Structural Biology." Available at: [Link]

-

ACS Publications. "Carbon-13 nuclear magnetic resonance study of pyridine N-oxide." Available at: [Link]

-

Indian Academy of Sciences. "DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron." Available at: [Link]

-

ResearchGate. "DFT analysis of substituent effects on electron-donating efficacy of pyridine." Available at: [Link]

-

YouTube. "Powerful Molecular Editor | Visualization Tool Avogadro." Available at: [Link]

-

ResearchGate. "A DFT Study on Nitro Derivatives of Pyridine." Available at: [Link]

-

Fiveable. "Visualizing Computational Results | Computational Chemistry Class Notes." Available at: [Link]

-

ResearchGate. "Theoretical Investigation of Pyridine Derivatives as High Energy Materials." Available at: [Link]

-

MOST Wiedzy. "DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives." Available at: [Link]

-

DiPhyx Stories. "Molecule Visualizer Tools." Available at: [Link]

-

ResearchGate. "Complexes of pyridine and quinoline N-oxides with boron trifluoride: The 1H NMR study." Available at: [Link]

-

PubChem. "3-Chloro-2-fluoropyridine 1-oxide | C5H3ClFNO | CID 177700396." Available at: [Link]

-

Zuse Institute Berlin (ZIB). "Analysis and Visualization of Molecular Structures." Available at: [Link]

-

Semantic Scholar. "Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ-Picoline and γ-picoline-d7." Available at: [Link]

-

Science. "Halogenation of the 3-position of pyridines through Zincke imine intermediates." Available at: [Link]

-

ChemRxiv. "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates." Available at: [Link]

-

PMC. "Selective Halogenation of Pyridines Using Designed Phosphine Reagents." Available at: [Link]

-

ACS Publications. "Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study." Available at: [Link]

-

PubChem. "3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536." Available at: [Link]

-

Cheméo. "Chemical Properties of 3-chloro-pyridine-1-oxide (CAS 1851-22-5)." Available at: [Link]

-

UQ eSpace. "Vibrational frequency prediction using density functional theory." Available at: [Link]

-

Medium. "Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program." Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medium.com [medium.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. pubs.acs.org [pubs.acs.org]

- 17. iwaponline.com [iwaponline.com]

- 18. reddit.com [reddit.com]

The Enduring Versatility of the N-O Bond: A Technical Guide to the Fundamental Chemistry of Substituted Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine N-oxides, a fascinating class of heterocyclic compounds, represent more than mere oxidized pyridines. The introduction of the N-oxide functionality fundamentally alters the electronic landscape of the pyridine ring, unlocking a rich and diverse reactivity profile that has been extensively exploited in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive exploration of the core chemical principles governing substituted pyridine N-oxides. We will delve into their synthesis, the profound influence of substituents on their electronic structure and reactivity, and their versatile applications. By elucidating the "why" behind their behavior, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the synthetic potential of these remarkable molecules.

Introduction: The Pyridine N-Oxide Moiety - A Gateway to Novel Reactivity

First reported by Meisenheimer in 1926, pyridine N-oxide (PNO) is a stable, colorless, hygroscopic solid.[1] The introduction of an oxygen atom to the pyridine nitrogen creates a semipolar N-O bond, which can be represented by several resonance structures.[2] This seemingly simple modification has profound consequences for the molecule's properties:

-

Altered Electronics: The N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the 2-, 4-, and 6-positions of the pyridine ring.[3][4] Simultaneously, the positively charged nitrogen atom exerts an inductive electron-withdrawing effect. This dual nature is the cornerstone of their unique reactivity.

-

Enhanced Reactivity: Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic reagents compared to their parent pyridines.[5][6][7]

-

Modulated Basicity: The N-oxide is a much weaker base than the corresponding pyridine. For instance, the pKa of protonated pyridine N-oxide is approximately 0.8, whereas that of pyridinium is 5.2.[1][8] This reduced basicity prevents unwanted side reactions at the nitrogen atom during many synthetic transformations.

This guide will systematically unpack these features, providing a detailed understanding of the structure-property-reactivity relationships that make substituted pyridine N-oxides indispensable tools in modern chemistry.

Synthesis of Substituted Pyridine N-Oxides

The most common and direct method for the synthesis of pyridine N-oxides is the oxidation of the corresponding substituted pyridines. The choice of oxidizing agent is crucial and depends on the nature of the substituents on the pyridine ring.

Oxidation of Substituted Pyridines

A variety of oxidizing agents have been employed for the N-oxidation of pyridines.[9] The selection of the appropriate reagent is critical to achieve high yields and chemoselectivity, especially in the presence of other sensitive functional groups.

Common Oxidizing Agents:

-

Peroxy Acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of a broad range of substituted pyridines.[9] Other peroxy acids like peracetic acid (generated in situ from hydrogen peroxide and acetic acid) are also commonly employed.[3][9]

-

Hydrogen Peroxide with Catalysts: The combination of hydrogen peroxide with various catalysts offers a greener and often more selective alternative.

-

Other Reagents: Dimethyldioxirane (DMDO) and Caro's acid (peroxymonosulfuric acid) are also effective oxidizing agents.[9]

Experimental Protocol: General Procedure for the N-Oxidation of a Substituted Pyridine using m-CPBA

-

Dissolution: Dissolve the substituted pyridine (1.0 eq.) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite to destroy excess peroxide.

-

Extraction: Extract the aqueous layer with dichloromethane or chloroform (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Electronic Properties and the Influence of Substituents

The reactivity of a substituted pyridine N-oxide is intrinsically linked to its electronic structure. The interplay between the N-oxide functionality and the substituents on the ring dictates the sites of electrophilic and nucleophilic attack.

The Dual Electronic Nature of the N-Oxide Group

As depicted in the resonance structures, the N-oxide group can donate electron density to the ring, particularly at the C2, C4, and C6 positions, making them more susceptible to electrophilic attack. Conversely, the inductive effect of the N⁺-O⁻ dipole deactivates the ring towards electrophiles compared to benzene, but activates it towards nucleophiles, especially at the C2 and C4 positions.

Substituent Effects on Reactivity and Physicochemical Properties

The electronic nature of the substituents on the pyridine ring significantly modulates the reactivity of the N-oxide.

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups further increase the electron density of the ring, enhancing its reactivity towards electrophiles.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring, making it less reactive towards electrophiles but significantly more susceptible to nucleophilic attack.[10]

These electronic perturbations also influence the physicochemical properties of the molecule, most notably its basicity.

Table 1: Effect of Substituents on the pKa of Protonated 4-Substituted Pyridine N-Oxides

| Substituent (at C4) | Hammett Constant (σp) | pKa of Conjugate Acid | Reference |

| -OCH₃ | -0.27 | 1.29 | [11] |

| -CH₃ | -0.17 | 1.02 | [11] |

| -H | 0.00 | 0.79 | [1][8] |

| -Cl | 0.23 | 0.36 | [11] |

| -CN | 0.66 | -0.26 | [11] |

| -NO₂ | 0.78 | -1.7 | [11] |

As shown in Table 1, electron-donating groups increase the basicity (higher pKa) of the pyridine N-oxide, while electron-withdrawing groups decrease it. This trend can be correlated with the Hammett substituent constants.[11]

Reactivity of Substituted Pyridine N-Oxides

The unique electronic structure of pyridine N-oxides gives rise to a diverse array of chemical transformations, which can be broadly categorized into reactions at the N-oxide group, reactions on the pyridine ring, and reactions involving the side chain.

Reactions at the N-Oxide Group

The removal of the N-oxide oxygen atom is a crucial step in many synthetic sequences, as it allows for the activation of the pyridine ring for certain transformations, followed by regeneration of the parent pyridine. A variety of deoxygenation methods are available, ranging from classical stoichiometric reagents to modern catalytic systems.[9]

-

Classical Reagents:

-

Catalytic Methods:

-

Palladium-Catalyzed Transfer Hydrogenation: This method offers a milder and more chemoselective alternative, often utilizing triethylamine as the hydrogen donor.[12]

-

Photocatalytic Deoxygenation: Rhenium complexes can photocatalytically deoxygenate pyridine N-oxides under ambient conditions.[13] Titanium dioxide (TiO₂) in the presence of oxalic acid also serves as an efficient photocatalytic system for deoxygenation in water.[14]

-

The oxygen atom of the N-oxide is nucleophilic and can be alkylated or acylated. O-acylation, for example with acetic anhydride, is often the first step in reactions that functionalize the C2-position of the ring.[15]

Reactions on the Pyridine Ring

The increased electron density at the C2, C4, and C6 positions makes pyridine N-oxides more susceptible to electrophilic attack than pyridines themselves. Nitration, for instance, proceeds readily at the C4 position.[16] Subsequent deoxygenation provides a route to 4-substituted pyridines that are difficult to access directly.

Caption: Nucleophilic chlorination of pyridine N-oxide.

Recent advances have established pyridine N-oxides as versatile substrates for transition metal-catalyzed C-H functionalization reactions, enabling the direct introduction of various substituents at the C2 position. [6][7]These methods include:

-

Alkenylation: Palladium-catalyzed oxidative alkenylation with olefins. [6]* Arylation: Palladium-catalyzed direct arylation with aryl bromides. [7]* Amination: One-pot synthesis of 2-aminopyridines using reagents like Ts₂O and t-BuNH₂. [6][7]* Alkylation, Alkynylation, and Cyanation: A range of methodologies have been developed for the introduction of these functional groups. [6][17]

Reactions Involving the Side Chain

The N-oxide functionality can influence the reactivity of substituents on the pyridine ring.

The electron-withdrawing nature of the N-oxide group increases the acidity of protons on a carbon atom attached to the C2 or C4 position (the benzylic-like position). [18]This allows for deprotonation with a suitable base, followed by reaction with an electrophile.

-

Boekelheide Rearrangement: In the presence of an acid anhydride, 2-alkylpyridine N-oxides can undergo rearrangement to afford 2-(acyloxymethyl)pyridines. [15]* Meisenheimer Rearrangement: Allyloxypyridine N-oxides can undergo a-[13][19]sigmatropic rearrangement upon heating to yield N-allyloxypyridones. [9][20]

Cycloaddition Reactions

The N-O bond in pyridine N-oxides can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles, such as isocyanates and alkynes, to form fused heterocyclic systems. [9][21][22]

Applications of Substituted Pyridine N-Oxides

The diverse reactivity and unique properties of substituted pyridine N-oxides have led to their widespread use in various fields of chemistry.

Medicinal Chemistry

The N-oxide moiety is found in numerous biologically active compounds and approved drugs. [8]Its introduction can:

-

Modulate Physicochemical Properties: Improve aqueous solubility and alter metabolic profiles.

-

Act as a Bioisostere: Serve as a replacement for other functional groups to enhance biological activity or reduce toxicity.

-

Function as a Prodrug: The N-oxide can be reduced in vivo to the corresponding active pyridine derivative.

Catalysis

Chiral pyridine N-oxides have emerged as highly effective Lewis base organocatalysts in a variety of asymmetric transformations, such as the Sakurai-Hosomi allylation. [19][23]They can also serve as ligands in transition metal catalysis, for example, in copper-catalyzed N-arylation reactions. [24]Furthermore, pyridine N-oxides can function as hydrogen atom transfer (HAT) catalysts in photoredox-mediated C-H functionalization reactions. [25][26]

Spectroscopic Characterization

Standard spectroscopic techniques are used to characterize substituted pyridine N-oxides.

-

NMR Spectroscopy:

-

¹H NMR: The introduction of the N-oxide group generally leads to a downfield shift of the ring protons compared to the parent pyridine. [27] * ¹³C NMR: The carbon atoms of the pyridine ring also experience shifts upon N-oxidation. The C2/C6 and C4 carbons are typically shielded, while the C3/C5 carbons are deshielded. [20][28][29]* IR Spectroscopy: The N⁺-O⁻ stretching vibration typically appears as a strong band in the region of 1200-1300 cm⁻¹. [9][20]

-

Conclusion

Substituted pyridine N-oxides are a class of compounds with a rich and multifaceted chemistry. The strategic introduction of the N-oxide functionality transforms the electronic properties of the pyridine ring, providing a powerful tool for synthetic chemists. From facilitating electrophilic and nucleophilic substitutions to enabling novel C-H functionalization and rearrangement reactions, their utility is vast. As our understanding of their reactivity continues to grow, particularly in the realm of catalysis and medicinal chemistry, the importance of substituted pyridine N-oxides in both academic research and industrial drug development is set to expand even further.

References

-

Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]

-

Gualco, G., et al. (2020). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 11(30), 7948-7954. [Link]

-

Šebesta, R. (2012). Pyridine N-Oxides and Derivatives Thereof in Organocatalysis. Current Organic Chemistry, 16(22), 2579-2599. [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(5), 242-268. [Link]

-

Wikipedia. Pyridine-N-oxide. [Link]

-

ChemTube3D. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. [Link]

-

El-Faham, A., & El-Sayed, N. (2013). Synthesis of substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. [Link]

-

Hisano, T., et al. (1986). 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives. Chemical and Pharmaceutical Bulletin, 34(3), 966-973. [Link]

-

Hisano, T., et al. (1986). Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate. Chemical and Pharmaceutical Bulletin, 34(3), 966-973. [Link]

-

Strieth-Kalthoff, F., et al. (2020). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Journal of the American Chemical Society, 142(28), 12066-12072. [Link]

-

El-Faham, A., & El-Sayed, N. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. [Link]

-

Nishimoto, S., et al. (2020). Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. ACS Omega, 5(23), 13686-13693. [Link]

-

ChemTube3D. Pyridine N-Oxide-structure. [Link]

-

Petzer, J. P., & Al-Ghananeem, A. M. (2017). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 60(16), 6825-6845. [Link]

-

Kwong, F. Y., et al. (2007). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters, 9(15), 2771-2774. [Link]

-

ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. [Link]

-

Supporting Information for N-oxidation of Pyridine Derivatives. [Link]

-

Zhang, X., et al. (2020). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]

-

Malkov, A. V., & Kočovský, P. (2012). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 17(12), 14386-14415. [Link]

-

Domingo, L. R., & Pérez, P. (2011). Plot of pKa values of protonated pyridine N-oxides vs. the... ResearchGate. [Link]

-

Puszko, A. (1992). Carbon-13 nuclear magnetic resonance. Study of 2-halopicolines, their N-oxides and 2-halo-4-nitropicoline N-oxides. Magnetic Resonance in Chemistry, 30(3), 271-272. [Link]

-

El-Faham, A., & El-Sayed, N. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. [Link]

-

Glushkov, V. A., & Shklyaev, Y. V. (2012). Substituent effect on the properties of pyridine-N-oxides. Journal of Structural Chemistry, 53(5), 849-855. [Link]

-

Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]

-

Saieed, M. S., & Najim, Z. A. (2012). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Basrah Researches (Sciences), 38(2), 25-33. [Link]

-

Deady, L. W., & Stillman, D. C. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 779-782. [Link]

-

Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

-

Procter, D. J., & Bower, J. F. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Angewandte Chemie International Edition, 54(2), 448-479. [Link]

-

Li, W., et al. (2021). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 86(2), 1735-1745. [Link]

-

Sharpless, K. B., et al. (2001). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 66(23), 7710-7712. [Link]

-

Larsson, U., & Olofsson, B. (2010). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 12(12), 2852-2855. [Link]

-

Cielecka-Piontek, J., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(3), 538-551. [Link]

-

Chemistry - A Simple Approach. (2020, October 26). Reactivity of Pyridine-N-Oxide [Video]. YouTube. [Link]

-

Kolehmainen, E., et al. (2001). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 39(12), 768-772. [Link]

-

Savelova, V. A., & Oleinik, N. M. (1987). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Russian Chemical Reviews, 56(4), 383-401. [Link]

-

Chemistry - A Simple Approach. (2020, October 29). Reactions of Pyridine-N-Oxide [Video]. YouTube. [Link]

-

Cielecka-Piontek, J., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(3), 538-551. [Link]

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286-1291. [Link]

-

Sojka, S. A., et al. (1975). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 40(21), 3179-3180. [Link]

-

Yavari, I., & Roberts, J. D. (1978). NMR studies of pyridine-N-oxide. Determination of spectroscopic constants from [15N]-, [4-2H], and the parent species. Organic Magnetic Resonance, 11(8), 387-388. [Link]

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. baranlab.org [baranlab.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 13. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemtube3d.com [chemtube3d.com]

- 16. m.youtube.com [m.youtube.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 19. Pyridine N-Oxides and Derivatives Thereof in Organocatalysis | Semantic Scholar [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Reaction of Aromatic N-Oxides with Dipolarophiles. XI. : 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives [jstage.jst.go.jp]

- 22. Reaction of Aromatic N-Oxides with Dipolarophiles. XI. : 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives [jstage.jst.go.jp]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemrxiv.org [chemrxiv.org]

- 27. rsc.org [rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

reactivity and stability of 3-Chloro-5-fluoropyridine 1-oxide

An In-Depth Technical Guide to the Reactivity and Stability of 3-Chloro-5-fluoropyridine 1-oxide

Abstract

This technical guide provides a comprehensive analysis of the chemical , a key heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the underlying electronic principles governing the molecule's behavior. We will explore its stability profile, its nuanced reactivity in nucleophilic and electrophilic substitutions, and reactions involving the N-oxide functionality. This guide includes detailed experimental protocols for key transformations and utilizes diagrams to visually articulate reaction mechanisms and synthetic workflows, offering both theoretical understanding and practical, field-proven insights.

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative whose synthetic utility is derived from the unique interplay of its functional groups. The pyridine N-oxide moiety serves as a powerful tool in heterocyclic chemistry, fundamentally altering the electronic landscape of the pyridine ring compared to its parent amine.[1][2] This electronic modulation, coupled with the presence of two distinct halogen substituents, makes this compound a versatile platform for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical agents.[3]

The primary purpose of the N-oxide group is twofold:

-

Activation: It activates the pyridine ring for both electrophilic and nucleophilic substitution reactions, often at positions that are unreactive in the parent pyridine.[2]

-

Synthetic Handle: It can be readily removed via deoxygenation at a later synthetic stage, revealing the final substituted pyridine target.[4]

This guide will dissect the factors contributing to the molecule's stability and provide a detailed exploration of its reactivity, enabling scientists to leverage its full synthetic potential.

Physicochemical Properties, Stability, and Handling

Understanding the physical and chemical stability of a reagent is paramount for its effective and safe use in the laboratory. Pyridine N-oxides, as a class, are typically colorless, crystalline solids that are known to be hygroscopic.[4][5]

Core Properties

| Property | Value | Source |

| CAS Number | 1221793-68-5 | [6] |

| Molecular Formula | C₅H₃ClFNO | [7] |

| Molecular Weight | 147.54 g/mol | [7] |

| Appearance | Solid (inferred from related compounds) | [4] |

| Storage Temperature | 2-8°C (recommended for related compounds) |

Stability and Degradation

-

Hygroscopicity: Like many pyridine N-oxides, this compound is expected to be hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[5][8] For reactions requiring strictly anhydrous conditions, azeotropic drying with toluene may be necessary.[5]

-

Thermal Stability: While specific data for this compound is limited, thermal decomposition of related heterocyclic compounds can release toxic vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[8] Therefore, heating should be conducted with caution in a well-ventilated fume hood.

-

Chemical Stability: The compound is generally stable under standard laboratory conditions but is reactive towards strong acids, bases, and reducing agents, as will be detailed in the reactivity sections.

Safe Handling Protocols

| Hazard Category | Recommendation | Justification |

| Ingestion/Inhalation | Handle in a fume hood. Avoid creating dust. | Halogenated pyridines and their N-oxides can be harmful if swallowed or inhaled. |

| Skin/Eye Contact | Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. | The compound is a potential skin and serious eye irritant. |

| Fire | Keep away from ignition sources. | Related compounds are classified as flammable solids. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Prevents environmental contamination. |

Electronic Structure: The Key to Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. The N-oxide bond (N⁺-O⁻) introduces a powerful dipole and allows the oxygen atom to donate electron density into the ring via resonance. This has a profound activating effect.

The key takeaways are:

-

Increased Electron Density at C2, C4, and C6: As shown in the resonance structures below, the N-oxide group enriches the ortho (C2, C6) and para (C4) positions with electron density. This makes these positions significantly more susceptible to attack by electrophiles compared to unsubstituted pyridine.[2]

-

Activation for Nucleophilic Attack: The formal positive charge on the nitrogen atom and the strong inductive withdrawal of the oxygen make the C2 and C4 positions electron-deficient. This primes the molecule for nucleophilic aromatic substitution (SNAr) , a reaction that is difficult to achieve on pyridine itself.[2][4]

-

Influence of Halogens: The chloro and fluoro groups are strongly electronegative and exert an inductive electron-withdrawing effect, further enhancing the ring's susceptibility to nucleophilic attack.

Caption: Resonance delocalization in the pyridine N-oxide ring.

Reactivity Profile: A Tale of Two Pathways

The unique electronic properties of this compound allow it to participate in a diverse range of chemical transformations. The general synthetic workflow involves leveraging the N-oxide to direct substitutions, followed by its removal.

Caption: General synthetic workflow using the N-oxide as an activating group.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most important reaction class for this substrate. The electron-deficient ring is highly susceptible to attack by nucleophiles such as amines, alkoxides, and thiolates.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The N-oxide group plays a crucial role in stabilizing this intermediate.

-

Regioselectivity: Nucleophilic attack can theoretically occur at C2, C4, or C6. However, the positions bearing a leaving group (C3-Cl) are the primary sites of substitution. While SNAr on 3-halopyridines is generally slower than on 2- or 4-halopyridines, the activating presence of the N-oxide and the second halogen facilitates this reaction. The relative lability of the chloro vs. fluoro group will depend on the specific nucleophile and reaction conditions, though chlorine is often the more facile leaving group in many SNAr reactions on heteroaromatics.[10]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution

The N-oxide group powerfully directs incoming electrophiles to the C4 position.[2][11] This provides a reliable method for introducing substituents that are otherwise difficult to install on the pyridine ring.

-

Nitration: A classic example is nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. This reaction proceeds readily to yield 3-Chloro-5-fluoro-4-nitropyridine 1-oxide.[2]

-

Halogenation: While the ring already contains halogens, further halogenation can be achieved at the C4 position under appropriate conditions.

Reactions at the N-Oxide Group

The N-O bond is itself a reactive functional group.

-

Deoxygenation: This is a critical final step in many synthetic sequences. It is typically achieved with reducing agents.

-

Rearrangement Reactions:

-

Reaction with Acetic Anhydride: This can lead to the formation of 2-acetoxy derivatives, which can then be hydrolyzed to the corresponding pyridone.[12]

-

Reaction with POCl₃: This can be used to introduce a chlorine atom, typically at the C2 or C4 position.[4] This provides an alternative route to polychlorinated pyridines.

-

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Protocol 1: Synthesis of this compound

This protocol is based on general procedures for the N-oxidation of pyridines.[1]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-5-fluoropyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.5 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to quench excess m-CPBA, followed by brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-oxide.

Protocol 2: Nucleophilic Substitution with an Amine

-

Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq), the desired amine (1.5-2.0 eq), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction: Seal the vessel and heat the reaction to 80-120 °C. The reaction can be performed using conventional heating or in a microwave reactor for accelerated rates. Monitor progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate or DCM and water. Separate the layers.

-

Extraction: Extract the aqueous layer with the organic solvent (2x).

-

Washing: Combine the organic layers and wash with water (2x) and then brine (1x) to remove the solvent and salts.

-

Isolation & Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Protocol 3: Deoxygenation of the N-Oxide

-

Setup: Dissolve the substituted pyridine N-oxide (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Add activated zinc dust (3.0-5.0 eq) portion-wise. The reaction may be exothermic.

-

Reaction: Stir the suspension at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (as monitored by TLC or LC-MS).

-

Workup: Filter the reaction mixture through a pad of Celite® to remove excess zinc and zinc salts, washing the pad with acetic acid or ethyl acetate.

-

Neutralization: Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃ or by adding solid NaHCO₃ until effervescence ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deoxygenated pyridine.

Conclusion

This compound is a powerful and versatile intermediate whose reactivity is intelligently governed by the N-oxide functionality. By serving as a potent electronic modulator, the N-oxide group facilitates both nucleophilic and electrophilic substitutions, enabling the synthesis of highly functionalized pyridine derivatives. A thorough understanding of its electronic properties, stability, and reaction pathways—coupled with the ability to strategically remove the N-oxide group—empowers chemists to design efficient and innovative synthetic routes for applications in medicine, agriculture, and materials science.

References

-

Al-Nuri, M. A., & Al-Karboli, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

-

Wikipedia contributors. (2023). Pyridine-N-oxide. Wikipedia, The Free Encyclopedia. [Link]

-

Katiyar, D. (n.d.). Pyridine. Lecture Notes. [Link]

-

Chemistry Academy. (2020, October 29). Reactions of Pyridine-N-Oxide [Video]. YouTube. [Link]

-

Markgraf, J. H., Brown, H. B., Mohr, S. C., & Peterson, R. G. (1962). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society, 85(8), 958–961. [Link]

-

Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

-

Katcher, M. H., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10, 843–849. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of 3-Bromo-2-chloro-5-fluoropyridine in Modern Organic Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12031536, 3-Chloro-5-fluoropyridine. [Link]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]

-

Reddit. (2023). How to dry pyridine N-oxide obtained commerically. r/Chempros. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177700396, 3-Chloro-2-fluoropyridine 1-oxide. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. nbinno.com [nbinno.com]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. 1221793-68-5|this compound|BLD Pharm [bldpharm.com]

- 7. 3-Chloro-2-fluoropyridine 1-oxide | C5H3ClFNO | CID 177700396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Halogenated Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyridine N-oxides are a critical class of compounds in medicinal chemistry and drug development. Their unique electronic properties and reactivity make them valuable intermediates for the synthesis of a wide array of functionalized pyridine derivatives, which are core scaffolds in numerous pharmaceuticals. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these important molecules, focusing on the underlying principles and practical applications of each method.

The Strategic Importance of Pyridine N-Oxides in Halogenation Chemistry

Pyridine itself is an electron-deficient heterocycle, making it generally unreactive towards electrophilic aromatic substitution, which is a common method for halogenation.[1][2] The nitrogen atom deactivates the ring, and harsh conditions are often required for direct halogenation, leading to low yields and poor regioselectivity.[1][2]

The conversion of a pyridine to its corresponding N-oxide fundamentally alters the reactivity of the aromatic ring. The N-oxide group is a strong activating group that increases the electron density of the pyridine ring, particularly at the 2-, 4-, and 6-positions, through resonance donation.[3][4][5][6] This activation makes the pyridine N-oxide more susceptible to both electrophilic and nucleophilic attack, providing a versatile handle for regioselective functionalization.[3][5][6][7]

Synthetic Pathways to Halogenated Pyridine N-Oxides

There are two principal strategies for the synthesis of halogenated pyridine N-oxides:

-

Route A: Direct Halogenation of Pyridine N-Oxides. This approach involves the initial synthesis of the pyridine N-oxide followed by a halogenation step.

-

Route B: Oxidation of Halogenated Pyridines. This method starts with a pre-halogenated pyridine which is then oxidized to the corresponding N-oxide.

The choice between these routes is often dictated by the desired substitution pattern, the availability of starting materials, and the compatibility of functional groups present on the pyridine ring.

}

Overview of synthetic routes to halogenated pyridine N-oxides.

Route A: Direct Halogenation of Pyridine N-Oxides

This is often the preferred method due to the enhanced reactivity of the pyridine N-oxide ring. The N-oxide can be prepared by the oxidation of the parent pyridine with various oxidizing agents.[4][6][8]

N-Oxidation of Pyridines

Common oxidizing agents for the synthesis of pyridine N-oxides include:

-

Peroxy acids: m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.[6][8][9]

-

Hydrogen peroxide in acetic acid: This is a classic and cost-effective method.[4][6][8]

-

Urea-hydrogen peroxide (UHP): A stable and safe solid source of hydrogen peroxide.[10]

-

Metal-catalyzed oxidations: Systems like methyltrioxorhenium/H₂O₂ can be highly efficient.[8]

Experimental Protocol: Synthesis of Pyridine N-Oxide using m-CPBA [9]

-

Dissolve the starting pyridine in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add m-chloroperoxybenzoic acid (typically 1.1-1.5 equivalents) portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and work up to isolate the pyridine N-oxide product.

Halogenation of Pyridine N-Oxides

Once the pyridine N-oxide is obtained, it can be halogenated using various reagents and conditions. The regioselectivity of this step is highly dependent on the reaction mechanism.

This is a common and highly regioselective method for introducing a halogen at the 2-position.[11][12] The reaction proceeds through activation of the N-oxide oxygen, followed by nucleophilic attack of a halide.[11]

Mechanism of Deoxygenative Halogenation:

-

Activation: The N-oxide oxygen attacks an electrophilic activating agent (e.g., POCl₃, SOCl₂, oxalyl chloride).[11][13]

-

Nucleophilic Attack: A halide ion attacks the now highly electrophilic C2 position.

-

Elimination: The activated oxygen moiety is eliminated, leading to the formation of the 2-halopyridine.

}

Simplified mechanism of deoxygenative halogenation.

Common Reagents for Deoxygenative Halogenation:

| Halogen | Reagent System | Key Features |

| Chlorination | POCl₃, SOCl₂, (COCl)₂/Et₃N | Highly effective for 2-chlorination.[13][14][15] |

| Bromination | POBr₃, (COBr)₂/Et₃N | Provides access to 2-bromopyridines.[3] |

| Fluorination | (Not typically direct) | Often involves conversion to a leaving group followed by nucleophilic fluorination.[16] |

Experimental Protocol: 2-Chlorination using Oxalyl Chloride [15]

-

To a solution of pyridine N-oxide in dichloromethane, add oxalyl chloride and triethylamine at a low temperature (e.g., 10 °C).

-

Stir the reaction mixture for a suitable time (e.g., 1.5 hours).

-

After the reaction is complete, the 2-chloropyridine can be isolated by distillation.

While less common for pyridine itself, the electron-rich nature of pyridine N-oxides allows for electrophilic halogenation, typically at the 4-position.[5]

Example: Nitration followed by Halogenation

A classic example of electrophilic substitution is the nitration of pyridine N-oxide to give 4-nitropyridine N-oxide.[5] The nitro group can then be displaced by a halide or the N-oxide can be deoxygenated to give 4-nitropyridine, which can then undergo nucleophilic aromatic substitution.

Route B: Oxidation of Halogenated Pyridines

This approach is useful when the desired halogenated pyridine is commercially available or easily synthesized by other means, such as radical halogenation.[2] The subsequent N-oxidation is generally straightforward.

The choice of oxidizing agent is crucial to avoid side reactions, especially with more reactive halogens like iodine. The same reagents used for the oxidation of pyridine (m-CPBA, H₂O₂/AcOH) are generally applicable here.[4][6][8][9]

Table: Comparison of Synthetic Routes

| Feature | Route A: Direct Halogenation of N-Oxide | Route B: Oxidation of Halopyridine |

| Regioselectivity | Generally high, especially for 2-position | Dependent on the initial halogenation method |

| Substrate Scope | Broad, tolerant of many functional groups | Can be limited by the availability of halopyridines |

| Key Advantage | Activation by the N-oxide group facilitates halogenation | Utilizes readily available starting materials |

| Common Application | Synthesis of 2-halopyridines | When the desired halopyridine is easily accessible |

Advanced and Regioselective Methods

Recent research has focused on developing milder and more selective halogenation protocols.

-

Fused Pyridine N-Oxides: Baran and coworkers have reported a regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromine source.[17]

-

Fluorination: The synthesis of fluorinated pyridines can be challenging. One approach involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which then undergo nucleophilic fluorination.[16] Another method describes the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine.[18]

-

Magnesiation: Iodo- or 2-bromopyridine N-oxides can be readily magnesiated, providing a route for further functionalization.[19]

Conclusion

The synthesis of halogenated pyridine N-oxides is a cornerstone of modern medicinal chemistry. The strategic use of the N-oxide functionality to modulate the reactivity and regioselectivity of the pyridine ring provides chemists with powerful tools for the construction of complex molecular architectures. While deoxygenative halogenation of pyridine N-oxides remains a robust and widely used method for accessing 2-halopyridines, ongoing research continues to expand the synthetic toolbox with milder and more versatile methodologies. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions in the design and execution of synthetic routes toward novel halogenated pyridine-based drug candidates.

References

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing).

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

- Synthesis of pyridine N-oxide-BF₂CF₃ complexes and their fluorescence properties.

- Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters - ACS Publications.

- Regioselective bromination of pyridine N‐oxide derivatives under.... ResearchGate.

- Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Request PDF - ResearchGate.

- Regioselective C2‐halogenation of pyridine N‐oxides.. ResearchGate.

- Nucleophilic halogenations of pyridine‐ and isoquinoline‐N‐oxides with.... ResearchGate.

- Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation.

- Oxidation with Chlorine /Pyridine Complexes. Wordpress.

- Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. Request PDF - ResearchGate.

- Regioselective chlorination of pyridine N‐oxides under optimized.... ResearchGate.

- Nucleophilic fluorination of pyridine‐N‐oxides via.... ResearchGate.

- Recent trends in the chemistry of pyridine N-oxides. arkat usa.

- Synthesis process of pyridine-N-oxide. Google Patents.

- Pyridine N-Oxides. Baran Lab.

- Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Publishing.

- Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange: A Useful Tool for Functionalizing Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications.

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed.

- One-step synthesis method of 2-chloropyridine from N-pyridine oxide. Google Patents.

- Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D.

- Pyridine N-Oxide-structure. ChemTube3D.

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters - ACS Publications.

- Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties. Request PDF - ResearchGate.

- Pyridine-N-oxide.

- Pyridine N-oxide derivatives. Organic Chemistry Portal.

- Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D.

- Halogen-catalyzed pyridine N-oxide oxidation of isonitriles to isocyanates. The Journal of Organic Chemistry - ACS Publications.

- Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution.

- Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. Request PDF - ResearchGate.

- Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal.

- ChemInform Abstract: Regioselective Bromination of Fused Heterocyclic N-Oxides.. Request PDF - ResearchGate.

- Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Refubium - Freie Universität Berlin.

- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.

Sources

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. chemtube3d.com [chemtube3d.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 7. baranlab.org [baranlab.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 10. N-oxide synthesis by oxidation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Regioselective Bromination of Fused Pyridine N-Oxides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Chloro-5-fluoropyridine 1-oxide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-5-fluoropyridine 1-oxide, a heterocyclic compound of increasing interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its discovery within the broader context of halogenated pyridines, detail its synthesis and chemical properties with field-proven insights, and explore its burgeoning applications in the pharmaceutical industry.

Part 1: Historical Context and Discovery

While a singular, seminal publication marking the "discovery" of this compound is not readily identifiable in the annals of chemical literature, its emergence is intrinsically linked to the broader exploration of halogenated pyridine N-oxides as versatile intermediates in organic synthesis and medicinal chemistry. The functionalization of the pyridine ring, a core scaffold in numerous bioactive molecules, has been a central theme in drug discovery for decades.

The introduction of an N-oxide functionality profoundly alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a strategic handle for further chemical modifications. This modification increases the electron density at the 2- and 4-positions, facilitating electrophilic substitution, while also activating these positions for nucleophilic attack.[1]

The development of synthetic methodologies for fluorinated and chlorinated pyridines paved the way for the creation of multi-substituted derivatives like 3-Chloro-5-fluoropyridine. The subsequent oxidation of this parent heterocycle to its corresponding N-oxide would have been a logical step for chemists seeking to expand the chemical space for drug discovery programs. The existence of this compound is formally recognized by its CAS number, 1221793-68-5, and it is now commercially available from various chemical suppliers, indicating its utility in contemporary research and development.[2][3][4]

Part 2: Synthesis and Characterization

The synthesis of this compound is predicated on the oxidation of the corresponding pyridine precursor. The choice of oxidizing agent and reaction conditions is critical to achieving a high yield and purity, while minimizing side reactions.

Proposed Synthetic Pathway

The most direct and industrially scalable approach to this compound involves the N-oxidation of 3-chloro-5-fluoropyridine.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: N-Oxidation of 3-Chloro-5-fluoropyridine

This protocol is a generalized procedure based on well-established methods for the N-oxidation of pyridines.[5][6]

Materials:

-

3-Chloro-5-fluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) (or Hydrogen Peroxide in Acetic Acid)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-5-fluoropyridine (1 equivalent) in dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise at 0 °C (ice bath). The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the resulting m-chlorobenzoic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

m-CPBA as Oxidant: m-CPBA is a widely used, commercially available, and relatively safe peroxy acid that provides clean oxidation of pyridines to their N-oxides. Hydrogen peroxide in acetic acid is a common, cost-effective alternative.[5]

-

Dichloromethane as Solvent: DCM is an excellent solvent for both the starting material and the oxidizing agent, and it is relatively inert under the reaction conditions.

-

Aqueous Bicarbonate Wash: This step is essential to remove the acidic byproduct, m-chlorobenzoic acid, which facilitates the purification of the final product.

Characterization Data

| Property | Value | Source |

| CAS Number | 1221793-68-5 | [2][3] |

| Molecular Formula | C5H3ClFNO | [2] |

| Molecular Weight | 147.53 g/mol | [2] |

| Appearance | Expected to be a solid | - |

Further characterization would involve spectroscopic analysis, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure and purity of the synthesized compound.

Part 3: Chemical Properties and Reactivity

The introduction of the N-oxide group dramatically influences the chemical reactivity of the 3-chloro-5-fluoropyridine scaffold.

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Part 5: Future Outlook

This compound represents a valuable, albeit not widely documented, building block for medicinal chemistry and drug discovery. Its unique combination of a halogenated pyridine core and an N-oxide functionality provides a rich platform for the synthesis of novel compounds with potential therapeutic applications. As the demand for new chemical entities with improved pharmacological profiles continues to grow, we anticipate that the utility of specialized intermediates like this compound will become increasingly recognized and exploited by the scientific community.

References

-

From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. Organic Letters. [Link]

-

This compound, 96% Purity, C5H3ClFNO, 1 gram. StruChem. [Link]

-

Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. [Link]

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. [Link]

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Cas 1221793-68-5,this compound. LookChem. [Link]

-

Functionalization of pyridine N‐oxides using PyBroP. ResearchGate. [Link]

-

Pyridones in drug discovery: Recent advances. PubMed. [Link]

-

Metallation of pyridine N-oxides and application to synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. [Link]

-

Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]

-

A Simple and Efficient Method for the Preparation of Heterocyclic N-Oxide. Journal of the Chinese Chemical Society. [Link]

-

Heterocyclic Fluorine Compounds. Part V.I Fluoro- pyridine Oxides and Pluoropuinoline. Journal of the Chemical Society. [Link]

-

An efficient synthesis of heterocyclic N-oxides over molecular sieve catalysts. RSC Publishing. [Link]

-

Peroxy-acid oxidation of NN-disubstituted aminotetrafluoro-, amino-3-chlorotrifluoro-, and amino-3,5-dichlorodifluoro-pyridines. Journal of the Chemical Society C. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

-

Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- Synthesis method of 2,3-difluoro-5-chloropyridine.

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme. [Link]

Sources

A Technical Guide to the Potential Biological Activity of 3-Chloro-5-fluoropyridine 1-oxide Derivatives

Abstract

Heterocyclic N-oxides have steadily gained prominence in medicinal chemistry, serving as versatile scaffolds for developing novel therapeutic agents.[1] The introduction of an N-oxide moiety to a pyridine ring alters its electronic properties, enhances reactivity, and can significantly modulate the pharmacokinetic profile of the parent compound.[2] This guide focuses on the untapped potential of a specific subclass: 3-Chloro-5-fluoropyridine 1-oxide derivatives. While direct research on this scaffold is nascent, this document synthesizes data from structurally analogous compounds to build a predictive framework for its biological activities. We will explore hypothesized anticancer and antimicrobial properties, propose robust screening protocols, and outline strategies for synthesizing a focused derivative library. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces in the search for next-generation therapeutics.

Introduction: The Pyridine N-Oxide Scaffold in Drug Discovery